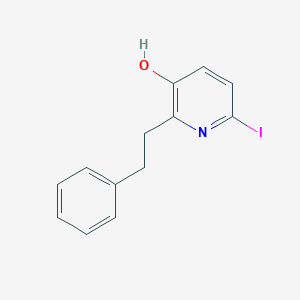
6-iodo-2-(2-phenylethyl)-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which includes derivatives like 6-iodo-2-(2-phenylethyl)-3-pyridinol, involves a low-temperature aryl bromide-to-alcohol conversion as a crucial step. These compounds demonstrate significant antioxidant properties. For example, Wijtmans et al. (2004) reported the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols using this method, showcasing their potential as chain-breaking antioxidants (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structures of these compounds, including this compound, are characterized by their stability and the presence of iodine, which plays a significant role in their reactivity and potential antioxidant properties. Studies like those by Nikam and Kappe (2017) have explored the structure and synthesis of related pyridinol derivatives, contributing to the understanding of their molecular structure (Nikam & Kappe, 2017).
Chemical Reactions and Properties
The reactivity of this compound and similar compounds towards chain-carrying peroxyl radicals in organic solutions has been examined. Wijtmans et al. (2004) revealed that these pyridinols are highly effective phenolic antioxidants, demonstrating their importance in chemical reactions involving radical species (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of iodine and phenylethyl groups. However, specific studies on these properties were not found in the searched literature, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties, including basicity, stability to air oxidation, and reactivity towards peroxyl radicals, are significant for understanding the potential applications of this compound. As noted, compounds like 2,4-dimethyl-3-pyridinol exhibit remarkable stability to air oxidation and possess strong antioxidant capabilities, highlighting the chemical robustness of these molecules (Wijtmans et al., 2004).
Propiedades
IUPAC Name |
6-iodo-2-(2-phenylethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO/c14-13-9-8-12(16)11(15-13)7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTHAEDEWNTWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C=CC(=N2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

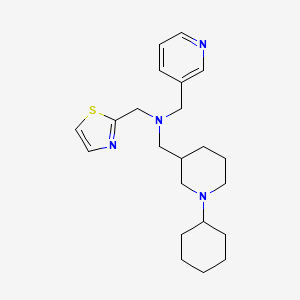
![5-fluoro-N,N-dimethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5621610.png)
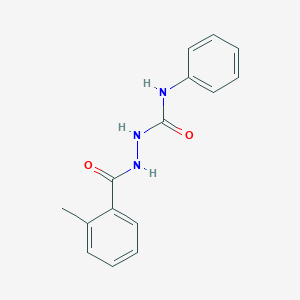
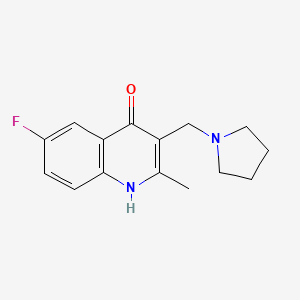
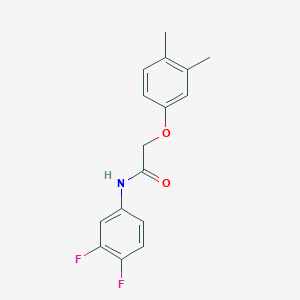
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5621648.png)
![2-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5621659.png)
![N-{2-[(4-chlorobenzyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide](/img/structure/B5621663.png)
![(3R*,4S*)-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5621681.png)
![3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione](/img/structure/B5621687.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621695.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5621701.png)
![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621708.png)
![N-cyclopropyl-5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5621711.png)